molecular formula C13H16FNO3S B2813069 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide CAS No. 2181496-79-5

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide

Cat. No.: B2813069
CAS No.: 2181496-79-5
M. Wt: 285.33
InChI Key: LOHGVUBEFWMNMX-UHFFFAOYSA-N
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Description

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a fluoro and methyl group, along with a dioxothiolan moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide typically involves the reaction of 3-fluoro-4-methylbenzoic acid with a suitable amine derivative containing the dioxothiolan group. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan moiety can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, particularly the carbonyl groups in the dioxothiolan ring.

    Substitution: The fluoro and methyl groups on the benzamide ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxothiolan moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluoro and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide
  • N-(1,1-Dioxothiolan-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide

Uniqueness

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide stands out due to its specific substitution pattern on the benzamide ring, which imparts unique chemical and biological properties. The presence of both fluoro and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c1-9-2-3-11(6-12(9)14)13(16)15-7-10-4-5-19(17,18)8-10/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHGVUBEFWMNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCS(=O)(=O)C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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